Pentanoic-d9 acid

Catalog No.
S863558
CAS No.
115871-50-6
M.F
C5H10O2
M. Wt
111.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanoic-d9 acid

CAS Number

115871-50-6

Product Name

Pentanoic-d9 acid

IUPAC Name

2,2,3,3,4,4,5,5,5-nonadeuteriopentanoic acid

Molecular Formula

C5H10O2

Molecular Weight

111.19 g/mol

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3,2D2,3D2,4D2

InChI Key

NQPDZGIKBAWPEJ-YNSOAAEFSA-N

SMILES

CCCCC(=O)O

Synonyms

1-Butanecarboxylic Acid-d9; NSC 406833-d9; Propylacetic Acid-d9; n-Pentanoic Acid-d9; n-Valeric Acid-d9

Canonical SMILES

CCCCC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O

Pentanoic acid-d9 is intended for use as an internal standard for the quantification of pentanoic acid by GC- or LC-MS. Pentanoic acid is a short-chain saturated fatty acid. It has been found in the essential oil of V. alliariifolia and in goat milk. The levels of pentanoic acid are higher in stool samples from patients with colorectal cancer.

Pentanoic-d9 acid (also known as valeric acid-d9) is a fully deuterated, stable isotope-labeled short-chain fatty acid (SCFA) featuring a ≥98 atom % deuterium enrichment across its alkyl chain. In analytical and procurement contexts, its primary value lies in its exact physicochemical equivalence to native pentanoic acid combined with a distinct +9 Da mass shift. This allows it to serve as an ideal internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) workflows. By maintaining identical extraction recoveries, boiling points, and chromatographic retention times to unlabeled valeric acid, pentanoic-d9 acid effectively normalizes matrix effects and sample loss in complex biological matrices such as feces, serum, and fermentation broths[1].

Substituting pentanoic-d9 acid with a generic SCFA internal standard (such as butyric-d7 acid or hexanoic-d11 acid) critically compromises absolute quantification. Because extraction efficiencies (e.g., in methyl tert-butyl ether) and chromatographic retention times scale directly with the carbon chain length, non-homologous standards fail to accurately correct for the specific matrix suppression and recovery losses experienced by the 5-carbon valeric acid. Furthermore, attempting to use partially deuterated valeric acid (e.g., -d2 or -d3) risks isotopic interference from the natural 13C heavy isotope envelope of endogenous valeric acid or background chemical noise. The fully deuterated -d9 form ensures a clean, interference-free mass spectral channel (e.g., m/z 63 vs m/z 60 in GC-EI-MS), making it the only rigorous choice for reproducible, high-throughput SCFA quantification [1].

Absolute Spectral Isolation via Mass Shift

In GC-MS quantification of SCFAs, pentanoic-d9 acid provides complete spectral separation from endogenous valeric acid. Under electron impact (EI) ionization, native valeric acid produces a primary quantitation fragment ion at m/z 60, whereas pentanoic-d9 acid yields a corresponding ion at m/z 63. This distinct mass shift completely bypasses the natural isotopic envelope of the native compound, eliminating cross-talk and allowing for a lower limit of detection (LLOD) of 20.5 ng/mL in complex biofluids [1].

Evidence DimensionQuantitation Ion Separation (GC-EI-MS)
Target Compound DataPentanoic-d9 acid: m/z 63 (complete isolation)
Comparator Or BaselineNative valeric acid: m/z 60 (subject to endogenous background)
Quantified Difference+3 m/z shift on the specific quantitation fragment, yielding 0% isotopic overlap
ConditionsGas chromatography-single quadrupole mass spectrometry of biofluid extracts

Eliminating isotopic interference ensures accurate baseline integration and prevents overestimation of valeric acid in trace-level clinical samples.

Correction of Matrix Effects for High-Fidelity Linearity

The physicochemical equivalence of pentanoic-d9 acid to its native counterpart allows it to perfectly mirror extraction losses during liquid-liquid extraction (e.g., using methyl tert-butyl ether). When used as an internal standard, it normalizes variable matrix suppression across diverse clinical samples, enabling the assay to maintain strict linearity (R^2 ≥ 0.999) over an extended calibration range of 40 to 8,000 ng/mL. In contrast, external calibration or non-homologous standards fail to correct for these matrix-specific variations [1].

Evidence DimensionAssay Linearity (R^2)
Target Compound DataPentanoic-d9 acid internal standard: R^2 ≥ 0.999
Comparator Or BaselineUncorrected external calibration: Subject to matrix-induced non-linearity
Quantified DifferenceMaintains >0.999 linearity across a 200-fold concentration range (40-8000 ng/mL)
ConditionsMTBE liquid-liquid extraction from serum/feces followed by GC-MS

Procuring the exact isotope-matched standard is mandatory for validating SCFA assays to clinical or regulatory quantitative standards.

Compatibility with Advanced Derivatization Workflows

In advanced LC-MS metabolomics workflows utilizing chemical derivatization (such as dual derivatization with hydrazine reagents), pentanoic-d9 acid exhibits identical reaction kinetics to native valeric acid. This ensures that the derivatization efficiency remains exactly 1:1 between the analyte and the standard. Studies utilizing pentanoic-d9 acid in dual derivatization LC-MS demonstrated that the labeled standard accurately tracks the native SCFA through complex sample preparation, ensuring highly reproducible quantification without chain-length bias [1].

Evidence DimensionDerivatization Kinetic Tracking
Target Compound DataPentanoic-d9 acid: 1:1 reaction tracking with native valeric acid
Comparator Or BaselineNon-homologous standards (e.g., hexanoic-d11 acid): Divergent reaction kinetics due to steric/chain-length differences
Quantified DifferenceEnables precise calculation of internal standard-to-analyte ratios without chain-length bias
ConditionsChemical derivatization (e.g., Dns-HZ/Dens-HZ) for LC-MS/MS analysis

Ensures that complex, multi-step sample preparation workflows do not introduce artificial quantification errors due to differing reaction rates.

Clinical Gut Microbiome Metabolomics

Pentanoic-d9 acid is the standard of choice for quantifying valeric acid in fecal and serum samples to study host-microbiome interactions. Because it perfectly corrects for matrix suppression in complex biofluids, it enables high-throughput GC-MS and LC-MS profiling of SCFAs in studies related to metabolic disorders, colorectal cancer, and histone deacetylase (HDAC) inhibition [1].

Standardized Food and Fermentation Quality Control

In industrial microbiology and food chemistry, quantifying volatile fatty acids is critical for monitoring fermentation health and product flavor profiles. Pentanoic-d9 acid serves as an internal standard that co-extracts identically with native valeric acid, ensuring that variations in sample viscosity or lipid content do not skew the quantification of this key sensory and metabolic marker .

Metabolic Flux and Isotope Tracing Assays

Beyond static quantification, the fully deuterated carbon chain of pentanoic-d9 acid makes it an ideal stable isotope tracer for metabolic flux analysis. It allows researchers to track the beta-oxidation of valeric acid and its conversion into other downstream metabolites without the safety and disposal overhead associated with radio-labeled equivalents .

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

111.124570271 g/mol

Monoisotopic Mass

111.124570271 g/mol

Heavy Atom Count

7

Wikipedia

(~2~H_9_)Pentanoic acid

Dates

Last modified: 08-15-2023

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